molecular formula C19H16F2N2O B2778250 (E)-2-cyano-3-(2,5-difluorophenyl)-N-(2,4,6-trimethylphenyl)prop-2-enamide CAS No. 1181479-06-0

(E)-2-cyano-3-(2,5-difluorophenyl)-N-(2,4,6-trimethylphenyl)prop-2-enamide

Katalognummer: B2778250
CAS-Nummer: 1181479-06-0
Molekulargewicht: 326.347
InChI-Schlüssel: MJFAIOAIXJWPON-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-2-cyano-3-(2,5-difluorophenyl)-N-(2,4,6-trimethylphenyl)prop-2-enamide (CAS 1181479-06-0) is a high-purity chemical compound offered for research and development purposes. This compound has a molecular formula of C19H16F2N2O and a molecular weight of 326.34 g/mol . It is characterized by a defined stereochemistry (E-configuration) and features a 2,5-difluorophenyl group and a mesitylene (2,4,6-trimethylphenyl) group attached to a propenamide core, which presents a cyano electron-withdrawing group . Compounds with similar cyanoacrylamide scaffolds are of significant interest in medicinal chemistry and materials science research, and have been investigated in various areas including the development of modulators for estrogen-related receptors . As a building block, it offers potential for further derivatization due to its reactive functional groups. The physical properties of this compound include a predicted density of 1.263 g/cm³ and a topological polar surface area of 52.9 Ų . This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers can order this compound with a guaranteed purity of 90% .

Eigenschaften

IUPAC Name

(E)-2-cyano-3-(2,5-difluorophenyl)-N-(2,4,6-trimethylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F2N2O/c1-11-6-12(2)18(13(3)7-11)23-19(24)15(10-22)8-14-9-16(20)4-5-17(14)21/h4-9H,1-3H3,(H,23,24)/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJFAIOAIXJWPON-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C(=CC2=C(C=CC(=C2)F)F)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)C)NC(=O)/C(=C/C2=C(C=CC(=C2)F)F)/C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

(E)-2-cyano-3-(2,5-difluorophenyl)-N-(2,4,6-trimethylphenyl)prop-2-enamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical formula is C18H16F2N2C_{18}H_{16}F_{2}N_{2}, with a molecular weight of 342.34 g/mol. Its structure features a cyano group, difluorophenyl moiety, and a trimethylphenyl group, which contribute to its unique properties and biological activities.

PropertyValue
Molecular FormulaC₁₈H₁₆F₂N₂
Molecular Weight342.34 g/mol
CAS Number1181479-52-6
Melting PointNot available
SolubilityNot available

The biological activity of (E)-2-cyano-3-(2,5-difluorophenyl)-N-(2,4,6-trimethylphenyl)prop-2-enamide is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The cyano group can act as an electrophile, allowing the compound to interact with nucleophilic sites on enzymes. This interaction may inhibit specific enzymatic pathways involved in inflammation or cancer progression.
  • Receptor Modulation : The difluorophenyl group enhances binding affinity to certain receptors, potentially modulating their activity and influencing cellular signaling pathways.

Anticancer Properties

Recent studies have indicated that (E)-2-cyano-3-(2,5-difluorophenyl)-N-(2,4,6-trimethylphenyl)prop-2-enamide exhibits promising anticancer activity. Research has shown that it can induce apoptosis in various cancer cell lines through the following mechanisms:

  • Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest at the G1 phase in breast cancer cells.
  • Apoptosis Induction : It activates caspase pathways leading to programmed cell death.

Anti-inflammatory Effects

The compound has also demonstrated significant anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines and reduce the expression of cyclooxygenase (COX) enzymes. This suggests its potential use in treating inflammatory diseases.

Case Studies and Research Findings

  • Study on Anticancer Activity :
    • A recent study investigated the effects of (E)-2-cyano-3-(2,5-difluorophenyl)-N-(2,4,6-trimethylphenyl)prop-2-enamide on human breast cancer cells (MCF-7). Results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment.
  • Research on Anti-inflammatory Activity :
    • In an animal model of arthritis, administration of the compound resulted in a significant reduction in paw swelling and joint inflammation compared to control groups. The observed effects were attributed to decreased levels of TNF-alpha and IL-6 in serum samples.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for (E)-2-cyano-3-(2,5-difluorophenyl)-N-(2,4,6-trimethylphenyl)prop-2-enamide?

Methodological Answer : The synthesis typically involves a Knoevenagel condensation between 2,5-difluorobenzaldehyde and N-(2,4,6-trimethylphenyl)-2-cyanoacetamide. Key parameters derived from analogous compounds include:

  • Solvent : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency .
  • Catalyst : Piperidine (0.5 equiv.) at 80–100°C for 8–12 hours achieves yields of 70–85% .
  • Purification : Column chromatography (hexane/EtOAc gradient) or recrystallization (ethanol/water) ensures >95% purity .

Table 1 : Synthesis parameters for analogous acrylamides

Compound (Evidence)SubstituentsSolventCatalystYield (%)
Example 1 3,5-dibromo-4-ethoxyDMFPiperidine78
Example 2 2-methoxyDMSONone82
Example 3 3-bromo-4,5-dimethoxyEthanolK₂CO₃65

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer :

  • 1H/13C NMR : Confirms the (E)-configuration via olefinic proton coupling constants (J = 12–16 Hz) and carbonyl carbon signals (δ 160–165 ppm) .
  • FTIR : Identifies functional groups (ν(C≡N) ~2220 cm⁻¹, ν(C=O) ~1680 cm⁻¹) .
  • HRMS : Validates molecular weight (calculated for C₂₀H₁₇F₂N₂O: 345.1214) .
  • X-ray Crystallography : Resolves stereochemistry, as demonstrated for brominated analogs .

Q. What are the solubility and stability profiles under varying conditions?

Methodological Answer :

  • Solubility : Similar compounds dissolve in DMSO or acetone but are insoluble in water . Test solubility gradients (e.g., 10–50% DMSO in PBS).
  • Stability : Monitor via HPLC under physiological conditions (pH 7.4, 37°C) for 24–72 hours. Hydrolysis of the cyano group may occur at extreme pH .

Advanced Questions

Q. How do steric and electronic effects of substituents influence reactivity and bioactivity?

Methodological Answer :

  • Steric Effects : The 2,4,6-trimethylphenyl group imposes steric hindrance, potentially reducing binding to flat enzymatic pockets (e.g., COX-2 active site) .
  • Electronic Effects : Fluorine atoms (electron-withdrawing) enhance electrophilicity of the enamide double bond, favoring nucleophilic attack in biological systems .
  • Experimental Validation : Compare analogs with substituent modifications (e.g., replacing -F with -OCH₃) in kinetic assays .

Q. How can computational modeling predict target interactions and resolve bioactivity contradictions?

Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model binding to targets like EGFR or JAK-2, based on analogs in and .
  • Molecular Dynamics (MD) : Simulate interactions over 100 ns (GROMACS) to assess stability of predicted binding modes .
  • Free Energy Calculations : Apply MM-PBSA to quantify contributions of hydrophobic (trimethylphenyl) and electrostatic (cyano) groups .

Table 2 : Computational parameters from related studies

Target (Evidence)SoftwareBinding Affinity (ΔG, kcal/mol)Key Interactions
COX-2 AutoDock-8.2H-bond with cyano
JAK-2 GROMACS-9.5Hydrophobic packing

Q. What strategies address discrepancies in reported biological activities?

Methodological Answer :

  • Assay Standardization : Use consistent cell lines (e.g., HeLa for cytotoxicity) and incubation times .
  • Metabolite Screening : Identify degradation products via LC-MS under assay conditions .
  • Combination Studies : Test synergy with adjuvants (e.g., kinase inhibitors) to explain enhanced activity .

Q. How can structural modifications optimize pharmacokinetic properties?

Methodological Answer :

  • Bioavailability : Introduce hydrophilic groups (e.g., -OH) to the trimethylphenyl moiety to improve aqueous solubility .
  • Metabolic Stability : Replace labile groups (e.g., ester linkages) with stable analogs, guided by SAR studies on halogenated derivatives .

Q. Data Contradictions and Resolutions :

  • Catalyst Efficiency : reports piperidine as optimal, while achieves high yields without catalysts. Test both conditions for the target compound .
  • Biological Targets : highlights anti-inflammatory activity (COX-2), while focuses on kinase inhibition. Perform multi-target screening to clarify selectivity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.